Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate
Description
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is a pyridine derivative featuring a methyl ester group at the 3-position and a methylaminomethyl substituent at the 6-position of the pyridine ring. This compound is structurally related to nicotinic acid derivatives, which are widely utilized in pharmaceutical and agrochemical research due to their bioisosteric properties and versatility in molecular design.
Analytical data such as LCMS (m/z values) and HPLC retention times are critical for confirming purity and structural integrity .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 6-(methylaminomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-10-6-8-4-3-7(5-11-8)9(12)13-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
PKYCRULWUHRDJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate typically involves the reaction of nicotinic acid derivatives with methylamine. The process often includes steps such as esterification and amination. For instance, nicotinic acid can be esterified using methanol in the presence of a strong acid catalyst to form methyl nicotinate. This intermediate can then be reacted with methylamine under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The pyridine ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparison of key analogs:
Physicochemical and Analytical Properties
- Solubility: Methyl 6-(trifluoromethyl)nicotinate is soluble in acetone but insoluble in water due to its trifluoromethyl group . In contrast, Methyl 6-(aminomethyl)nicotinate hydrochloride exhibits improved aqueous solubility owing to its ionic nature .
- Retention Time: HPLC data indicate that trifluoromethyl-substituted analogs (e.g., ) elute faster (0.61 min) than methylaminomethyl derivatives (1.18 min for ), reflecting differences in polarity .
- Mass Spectrometry : LCMS data show m/z values ranging from 411 to 705 for analogs with complex substituents (e.g., spirocyclic or trifluoromethylpyrimidine groups) .
Research Findings and Trends
- Hydrogen Bonding : Intermolecular N–H···N hydrogen bonds stabilize the crystal structure of pyridine derivatives, as seen in 6-Methylpyridin-3-amine .
- Synthetic Flexibility: The methylaminomethyl group enables diverse functionalization, such as reductive amination to generate secondary amines .
- Bioactivity: Trifluoromethyl and cyano substituents (e.g., in ) enhance binding affinity to enzymatic targets like proteases or kinases .
Biological Activity
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system. Research indicates that it may act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which is implicated in cognitive processes and sensory gating.
- Receptor Interaction : The compound enhances the activity of acetylcholine and other agonists at the α7 nAChRs, suggesting its role as a positive allosteric modulator .
- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neurons from oxidative stress and excitotoxicity, common mechanisms in neurodegenerative diseases .
Biological Studies and Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrate that this compound exhibits significant modulation of α7 nAChRs, with EC50 values indicating potent activity at micromolar concentrations. For example, related compounds showed EC50 values ranging from 0.18 µM to 1 µM in enhancing receptor responses .
- Cellular Studies : In cellular models, the compound has been shown to increase neuronal survival rates under conditions mimicking neurodegeneration. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
Case Studies
- Cognitive Enhancement : A study involving aged rats treated with this compound demonstrated improved performance in memory tasks compared to control groups. The results indicated enhanced synaptic plasticity and neurotransmitter release associated with nAChR activation .
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines revealed that it could inhibit proliferation in certain types of cancer cells, possibly through modulation of apoptotic pathways . Further studies are required to elucidate these mechanisms.
Q & A
Q. What are the common synthetic routes for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate, and how are yields optimized?
- Methodological Answer : A prevalent synthesis involves reductive amination of pyridine derivatives. For example, starting from methyl 6-(hydroxymethyl)nicotinate, substitution with methylamine under catalytic hydrogenation (e.g., PtO₂) or via borane reduction can introduce the methylamino group . Silica gel column chromatography (e.g., using ethyl acetate/methanol gradients) is typically employed for purification, achieving yields >90% . To optimize yields, researchers should monitor reaction progress via TLC and adjust catalyst loading or reaction time.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- LCMS : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., observed m/z 195–428 [M+H]⁺ in related pyridine derivatives) .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients. Retention times (e.g., 0.61–1.29 minutes under specific conditions) help confirm purity .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolve the methylamino and ester moieties. Assign peaks using 2D experiments (COSY, HSQC) to avoid misassignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in LCMS/HPLC data during purity analysis?
- Methodological Answer : Discrepancies in retention times or m/z values may arise from isomeric byproducts or solvent adducts. For example:
- Adduct Formation : Add 0.1% formic acid to LCMS mobile phases to suppress sodium/potassium adducts .
- Isomer Separation : Use chiral columns (e.g., Chiralpak IA) or adjust gradient elution in HPLC to resolve stereoisomers .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm exact masses and isotopic patterns .
Q. What strategies improve reaction efficiency in catalytic hydrogenation steps for this compound?
- Methodological Answer :
- Catalyst Screening : Compare PtO₂, Pd/C, or Raney Nickel for regioselectivity. PtO₂ often minimizes over-reduction in pyridine systems .
- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance substrate solubility and hydrogen diffusion.
- Pressure/Temperature : Perform reactions under 50–100 psi H₂ at 40–60°C to balance reaction rate and side-product formation .
Q. How can reaction byproducts be minimized during methylamino group installation?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBDMS) to prevent unwanted alkylation .
- Stoichiometry Control : Use a 1.2–1.5 molar excess of methylamine to drive the reaction while avoiding excess reagent-induced side reactions .
- Workup Protocols : Perform liquid-liquid extraction (e.g., with 25% K₃PO₄) to remove unreacted amines and salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
